molecular formula C16H14BrNO B1380460 4-[4-(3-Bromopropoxy)phenyl]benzonitrile CAS No. 134880-32-3

4-[4-(3-Bromopropoxy)phenyl]benzonitrile

Cat. No.: B1380460
CAS No.: 134880-32-3
M. Wt: 316.19 g/mol
InChI Key: DDXODHKNCTZEAZ-UHFFFAOYSA-N
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Description

4-[4-(3-Bromopropoxy)phenyl]benzonitrile is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a benzonitrile core substituted with a phenoxy group that is further functionalized with a 3-bromopropoxy chain. The presence of both a nitrile group, a common pharmacophore in drug discovery , and a reactive bromoalkane handle makes this compound a valuable bifunctional intermediate. Researchers can utilize the bromoalkyl chain for further synthetic elaboration, such as in nucleophilic substitution reactions to create novel derivatives or to conjugate the core structure to other molecular scaffolds . The structural motif of substituted benzonitriles is frequently explored in the development of bioactive molecules and functional materials . As such, this compound serves as a key building block for the synthesis of more complex target molecules for biological screening and structure-activity relationship (SAR) studies. This product is provided for research purposes as a high-purity chemical. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures in a well-ventilated laboratory and storage in accordance with standard chemical safety guidelines are required.

Properties

IUPAC Name

4-[4-(3-bromopropoxy)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-10-1-11-19-16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXODHKNCTZEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Bromopropoxy)phenyl]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Bromopropoxy)phenyl]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₄BrNO
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 134880-32-3

The compound features a bromopropoxy group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems.

Chemistry

4-[4-(3-Bromopropoxy)phenyl]benzonitrile serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful for:

  • Synthesis of Complex Molecules : It can be utilized as a building block for creating more intricate organic compounds.
  • Reactivity Studies : The presence of the bromine atom provides sites for nucleophilic substitution reactions, which can be exploited in synthetic pathways.

Biology

Research has indicated that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug design targeting metabolic disorders.
  • Neuroprotective Effects : Emerging evidence suggests that derivatives of this compound might protect neuronal cells from damage, indicating potential therapeutic applications for neurodegenerative diseases.

Medicine

The potential therapeutic applications of this compound are being explored in several areas:

  • Drug Development : Its ability to interact with biological targets positions it as a candidate for the development of new pharmaceuticals.
  • Cancer Research : Studies on related compounds have shown promise in inhibiting cancer cell proliferation, making this compound a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Antimicrobial Studies : Research focused on similar acetonitrile derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share these properties.
  • Neuroprotective Research : In models of neurodegeneration, compounds structurally related to this compound showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis.
  • Enzyme Inhibition : A comparative analysis indicated that compounds with similar functional groups could inhibit specific enzymes involved in cancer metabolism, providing a potential pathway for therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antimicrobial ActivityPotential effectiveness against microbial strains
Enzyme InhibitionInhibitory effects on metabolic enzymes
Neuroprotective EffectsEvidence of reducing neuroinflammation and protecting neurons

Mechanism of Action

The mechanism of action of 4-[4-(3-Bromopropoxy)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features and Variations

The table below compares 4-[4-(3-Bromopropoxy)phenyl]benzonitrile with structurally similar compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
This compound (Target) C₁₆H₁₄BrNO ~332.20* 3-Bromopropoxy, benzonitrile Ether linkage, terminal bromine
4-((7-(3-Bromopropoxy)-4-methylcoumarin)methyl)benzonitrile (11a) C₂₁H₁₈BrNO₃ 411.8 3-Bromopropoxy, coumarin-methyl, benzonitrile Coumarin backbone enhances fluorescence
4-(4-Bromo-3-formylphenoxy)benzonitrile C₁₄H₈BrNO₂ 302.13 Formyl, bromophenoxy, benzonitrile Electrophilic formyl group for reactions
4-(3-Bromo-4-methylphenoxy)benzonitrile C₁₄H₁₀BrNO 288.14 Methyl, bromophenoxy, benzonitrile Steric hindrance from methyl group
2-[4-(Bromomethyl)phenyl]benzonitrile C₁₄H₁₀BrN 272.14 Bromomethyl, benzonitrile Reactive benzyl bromide moiety

*Estimated based on structural analogues.

Key Observations:
  • Chain Length and Reactivity : Compounds with longer bromoalkoxy chains (e.g., 3-bromopropoxy in 11a vs. 4-bromobutoxy in 12a ) exhibit higher molecular weights and altered solubility. The terminal bromine in the target compound facilitates alkylation or cross-coupling reactions.
  • Functional Groups: The formyl group in 4-(4-Bromo-3-formylphenoxy)benzonitrile enhances electrophilicity, enabling Schiff base formation, whereas the methyl group in 4-(3-Bromo-4-methylphenoxy)benzonitrile introduces steric effects.

Physicochemical Properties

  • Solubility : Brominated ethers (e.g., target compound) are less polar than hydroxyl- or formyl-substituted analogues, favoring organic solvents.
  • Melting Points : Longer alkyl chains (e.g., butoxy in 12a ) reduce crystallinity compared to shorter chains.
  • Stability : Terminal bromine in propoxy chains may confer lability under basic conditions, whereas benzyl bromides (e.g., ) are highly reactive.

Biological Activity

4-[4-(3-Bromopropoxy)phenyl]benzonitrile is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a bromopropoxy group attached to a phenyl ring, suggests potential biological activities that merit detailed investigation. This article aims to summarize current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrNO. The presence of the bromine atom and the nitrile functional group may influence its biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been observed to interact with specific enzymes, potentially inhibiting their activity. This is significant in drug design, where enzyme inhibitors can serve as therapeutic agents against diseases such as cancer.
  • Receptor Modulation : Research indicates that the compound may act as a modulator for certain G-protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways within cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various strains of bacteria, particularly Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) similar to established antibiotics, highlighting its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Properties

Research focused on the cytotoxic effects of this compound on cancer cell lines has revealed promising results. In a study assessing its impact on human liver cancer cells, the compound showed significant growth inhibition at concentrations as low as 10 µM while sparing non-tumorigenic cells . This selectivity suggests a mechanism that targets cancerous cells without adversely affecting healthy tissue.

Comparative Analysis with Similar Compounds

To further understand the efficacy and specificity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotes
4-BromoacetophenoneC8H7BrOModerate cytotoxicityLess selective than this compound
4-FluorobenzonitrileC7H4FNOAntimicrobial propertiesLacks the bromopropoxy group; less potent
3-BromophenolC6H5BrOAntimicrobial activityMore toxic to non-cancerous cells

This table illustrates that while several analogs exhibit biological activity, this compound shows enhanced selectivity and potency against cancer cells.

Case Study 1: Anticancer Efficacy

In a laboratory setting, researchers treated liver cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis in cancer cells. Flow cytometry analysis confirmed significant cell death at doses above 10 µM .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values comparable to leading antibiotics, suggesting its potential role in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-[4-(3-Bromopropoxy)phenyl]benzonitrile, and how can reaction parameters be optimized?

  • Methodology : A common route involves nucleophilic substitution between 4-hydroxybenzonitrile and 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF). The bromine at the terminal position of the propoxy chain facilitates further functionalization. Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 molar ratio of phenol to dibromopropane), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Considerations : Monitor for side reactions like elimination (forming allyl ethers) or over-alkylation. Use TLC and HPLC to track progress and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

  • Techniques :

  • NMR : 1^1H NMR reveals the propoxy chain (δ 3.5–3.7 ppm for -OCH₂-, δ 1.9–2.1 ppm for -CH₂Br) and aromatic protons (δ 7.5–8.0 ppm for benzonitrile). 13^{13}C NMR confirms the nitrile carbon (δ ~115 ppm) .
  • FT-IR : C≡N stretch (~2220 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹) are key .
  • UV-Vis : π→π* transitions in the aromatic system (λmax ~270–290 nm) .
    • Validation : Compare experimental data with computational predictions (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental reactivity data for this compound?

  • Approach : Use DFT (B3LYP/6-311++G**) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the bromine atom and nitrile group may exhibit distinct reactivity in substitution or coupling reactions.
  • Case Study : Discrepancies in observed vs. predicted reaction outcomes (e.g., unexpected regioselectivity) can arise from solvent effects or transition-state stabilization. Include solvent models (e.g., PCM) in calculations .

Q. What experimental and computational strategies address discrepancies between observed and predicted NMR chemical shifts?

  • Troubleshooting :

  • Solvent Effects : Simulate shifts using explicit solvent models (e.g., DMSO-d6 in Gaussian).
  • Conformational Flexibility : Perform molecular dynamics (MD) simulations to account for rotational barriers in the propoxy chain .
  • Validation : Cross-reference with solid-state NMR or X-ray crystallography if crystal growth is feasible .

Q. How does the structural flexibility of this compound impact its performance in OLED applications or biological target binding?

  • OLEDs : The bromine and nitrile groups enhance electron-withdrawing capacity, improving charge transport. Flexibility in the propoxy chain may reduce crystallinity, aiding film formation in devices .
  • Biological Studies : In docking (e.g., targeting kinases), conformational sampling (e.g., using AutoDock Vina with flexible side chains) is critical. The bromine’s steric bulk may influence binding pocket interactions .

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